Cas no 577-62-8 (Ethyl 2-(trifluoromethyl)benzoate)
Ethyl 2-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(trifluoromethyl)benzoate
- 2-(Trifluoromethyl)benzoic acid ethyl ester
- 2-Trifluormethyl-benzoesaeure-aethylester
- ethyl 2-trifluoromethylbenzoate
- RARECHEM AL BI 0046
- D75339
- Ethyl 2-(trifluoromethyl)benzoate #
- Benzoic acid, 2-(trifluoromethyl)-, ethyl ester
- 5-AMINO-1-(4-BROMO-PHENYL)-1H-PYRAZOLE-4-CARBOXYLICACID
- Ethyl2-(trifluoromethyl)benzoate
- AKOS008948230
- 2-Trifluoromethylbenzoic acid, ethyl ester
- DTXSID201033248
- FT-0625880
- A820711
- 577-62-8
- FT-0625879
- Benzoic acid,2-(trifluoromethyl)-,ethyl ester
- CS-16169
- MFCD00013556
- CS-0092633
- SCHEMBL1994129
- DB-053097
- DB-047965
- 2-Trifluoromethylbenzoic acid ethyl ester;Ethyl o-(trifluoromethyl)benzoate;2-(Trifluoromethyl)-Benzoic Acid Ethyl Ester
- FE80989
-
- MDL: MFCD00013556
- Inchi: 1S/C10H9F3O2/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13/h3-6H,2H2,1H3
- InChI Key: BQLMZZVRHPZRBQ-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1C(=O)OCC)(F)F
- BRN: 3290053
Computed Properties
- Exact Mass: 218.05500
- Monoisotopic Mass: 218.05546401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.459
- Boiling Point: 90 °C
- Flash Point: 90-91°C/10mm
- Refractive Index: 1.45
- PSA: 26.30000
- LogP: 2.88210
Ethyl 2-(trifluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006145-1g |
Ethyl 2-(trifluoromethyl)benzoate |
577-62-8 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 006145-5g |
Ethyl 2-(trifluoromethyl)benzoate |
577-62-8 | 97% | 5g |
£20.00 | 2022-03-01 | |
| Fluorochem | 006145-100g |
Ethyl 2-(trifluoromethyl)benzoate |
577-62-8 | 97% | 100g |
£300.00 | 2022-03-01 | |
| TRC | E936970-50mg |
Ethyl 2-(trifluoromethyl)benzoate |
577-62-8 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | E936970-100mg |
Ethyl 2-(trifluoromethyl)benzoate |
577-62-8 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | E936970-500mg |
Ethyl 2-(trifluoromethyl)benzoate |
577-62-8 | 500mg |
$ 95.00 | 2022-06-02 | ||
| Apollo Scientific | PC3286-5g |
Ethyl 2-(trifluoromethyl)benzoate |
577-62-8 | 97% | 5g |
£58.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW841-250mg |
Ethyl 2-(trifluoromethyl)benzoate |
577-62-8 | 95+% | 250mg |
71CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW841-5g |
Ethyl 2-(trifluoromethyl)benzoate |
577-62-8 | 95+% | 5g |
859CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JW841-1g |
Ethyl 2-(trifluoromethyl)benzoate |
577-62-8 | 95+% | 1g |
85.0CNY | 2021-07-14 |
Ethyl 2-(trifluoromethyl)benzoate Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on Ethyl 2-(trifluoromethyl)benzoate
Ethyl 2-(Trifluoromethyl)benzoate (CAS 577-62-8): Properties, Applications, and Market Insights
Ethyl 2-(trifluoromethyl)benzoate (CAS 577-62-8) is a versatile organic compound widely used in pharmaceutical, agrochemical, and specialty chemical industries. This ester derivative of benzoic acid, featuring a trifluoromethyl group at the 2-position, has gained significant attention due to its unique chemical properties and broad applications. With the increasing demand for fluorinated compounds in modern chemistry, ethyl 2-(trifluoromethyl)benzoate has become a key intermediate in synthetic pathways.
The molecular structure of ethyl 2-(trifluoromethyl)benzoate combines the aromatic benzoate framework with the strong electron-withdrawing effect of the CF3 group. This configuration contributes to its stability and reactivity, making it particularly valuable in organofluorine chemistry. Recent studies highlight its importance in developing new pharmaceutical ingredients, where the introduction of fluorine atoms can significantly alter biological activity and metabolic stability.
In pharmaceutical applications, ethyl 2-(trifluoromethyl)benzoate 577-62-8 serves as a crucial building block for various drug molecules. The compound's ability to introduce the 2-trifluoromethylbenzoate moiety into target structures has made it valuable in creating potential treatments for neurological disorders and inflammatory conditions. Researchers are particularly interested in its role in developing next-generation therapeutics with improved bioavailability and target specificity.
The agrochemical industry extensively utilizes ethyl 2-(trifluoromethyl)benzoate CAS 577-62-8 in the synthesis of advanced crop protection agents. The trifluoromethyl group enhances the biological activity of pesticides and herbicides, contributing to more effective pest management solutions. As global agriculture faces challenges from climate change and pesticide resistance, compounds like ethyl 2-(trifluoromethyl)benzoate are becoming increasingly important for developing sustainable agricultural chemicals.
From a synthetic chemistry perspective, 577-62-8 ethyl 2-(trifluoromethyl)benzoate offers several advantages. Its ester group provides a convenient handle for further chemical transformations, while the aromatic trifluoromethyl substitution introduces valuable electronic effects. These characteristics make it a preferred starting material for constructing complex molecular architectures in medicinal chemistry and material science applications.
The production and purification of ethyl 2-(trifluoromethyl)benzoate have seen significant technological advancements in recent years. Modern synthetic routes focus on improving yield and purity while minimizing environmental impact. Many manufacturers now employ green chemistry principles in the synthesis of CAS 577-62-8, responding to the growing demand for sustainable chemical processes in the industry.
Market analysis indicates steady growth in demand for ethyl 2-(trifluoromethyl)benzoate, particularly from the Asia-Pacific region. The expansion of pharmaceutical and agrochemical industries in developing economies has created new opportunities for this specialty chemical. Industry reports suggest that the global market for fluorinated benzoate derivatives will continue to grow at a compound annual growth rate of approximately 5-7% over the next five years.
Quality control standards for ethyl 2-(trifluoromethyl)benzoate 577-62-8 have become increasingly stringent, with pharmaceutical-grade material typically requiring purity levels above 98%. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are routinely employed to verify the identity and purity of this important chemical intermediate. These quality measures ensure consistent performance in downstream applications.
Storage and handling of ethyl 2-(trifluoromethyl)benzoate require standard chemical safety precautions. The compound should be kept in tightly sealed containers away from moisture and strong oxidizing agents. While not classified as hazardous under normal handling conditions, proper laboratory practices should always be followed when working with organic esters like CAS 577-62-8.
Recent patent literature reveals growing intellectual property activity surrounding ethyl 2-(trifluoromethyl)benzoate and its derivatives. Pharmaceutical companies are particularly active in filing patents for new synthetic methods and applications of this compound. This trend reflects the increasing importance of fluorinated building blocks in drug discovery and development pipelines.
Environmental considerations for ethyl 2-(trifluoromethyl)benzoate production and use have gained attention in regulatory circles. While the compound itself shows moderate environmental persistence, industry best practices focus on minimizing releases and implementing proper waste management procedures. These measures align with global initiatives for responsible chemical management.
Future research directions for ethyl 2-(trifluoromethyl)benzoate CAS 577-62-8 include exploring its potential in materials science applications. The unique electronic properties imparted by the trifluoromethyl group make this compound interesting for developing advanced polymers and electronic materials. Scientists are particularly interested in its possible use in organic electronics and specialty coatings.
The pricing dynamics of ethyl 2-(trifluoromethyl)benzoate are influenced by several factors, including raw material costs, production scale, and regional demand. Recent market trends show price stabilization after periods of fluctuation, with bulk quantities typically offering better economic value for industrial users. Procurement specialists should monitor these market trends when sourcing 577-62-8 for their operations.
Academic interest in ethyl 2-(trifluoromethyl)benzoate continues to grow, with numerous research papers published annually exploring its chemical behavior and applications. The compound serves as an excellent model system for studying electronic effects in aromatic systems and ester reactivity. These fundamental studies often lead to practical innovations in synthetic methodology.
Supply chain considerations for ethyl 2-(trifluoromethyl)benzoate 577-62-8 have become more complex in recent years, with manufacturers and distributors establishing global networks to meet diverse customer needs. Reliable suppliers typically offer comprehensive technical support and documentation, including safety data sheets and certificates of analysis for this important chemical intermediate.
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